1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Description
Properties
IUPAC Name |
1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-13-11-17(22)21-16-10-6-5-9-15(16)19-18(21)20(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYHIHFNAJRSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and functionalization steps . Industrial production methods may involve the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Chemical Reactions Analysis
1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds, including 1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one, can possess significant anticancer properties. For instance:
- In vitro studies have shown that certain benzimidazole derivatives can inhibit the proliferation of cancer cell lines such as leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: A study evaluated various benzimidazole derivatives against multiple cancer cell lines and identified specific substitutions that enhanced cytotoxicity. The results demonstrated that modifications at the 2-position significantly improved anticancer activity compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects:
- It has shown promising activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy.
Case Study: In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results revealed effective inhibition at low concentrations, suggesting its potential as an antibiotic agent .
Anti-inflammatory Effects
Benzimidazole derivatives are recognized for their anti-inflammatory properties:
- The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Data Table: Anticancer and Antimicrobial Activities
| Activity Type | Test Organisms/Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa (Cervical Cancer) | 5.0 | |
| MCF-7 (Breast Cancer) | 3.5 | ||
| Antimicrobial | Staphylococcus aureus | 12.0 | |
| Escherichia coli | 15.0 |
Future Perspectives
Given its promising biological activities, further investigation into the structure-activity relationship (SAR) of this compound is warranted. Researchers are encouraged to explore:
- Modifications to enhance potency and selectivity.
- Formulation development for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cellular processes, contributing to its antiviral and antitumor activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one with structurally analogous derivatives, highlighting key differences in substituents, molecular properties, and biological activities:
*Calculated based on the core structure (C10H7N3O, MW 185.18 ) plus substituents.
Key Observations:
Piperazinyl derivatives (e.g., 2-(1-piperazinyl)) exhibit TAAR1 agonist activity, suggesting that electron-donating groups at C2 modulate receptor binding . Halogenated or sulfanyl groups (e.g., 4-chlorophenylsulfanyl) increase molecular weight and logP, favoring CNS-targeted drug design .
Synthetic Routes :
- The target compound is synthesized via alkylation of sodium salts (e.g., using benzyl halides), a method also employed for halogenated derivatives .
- In contrast, piperazinyl derivatives require condensation with excess piperazine under reflux , while hydroxyethyl analogs involve nucleophilic substitution with ethylene oxide derivatives .
Pharmacological Potential: Derivatives with bulky substituents (e.g., alkenyl groups) demonstrate antibacterial activity via QSAR models, correlating with steric and electronic parameters . TAAR1 agonists show promise in neurological disorders, but the target compound’s benzyl group may limit receptor affinity compared to piperazinyl analogs .
Biological Activity
1-Benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C15H14N4O
- Molecular Weight : 270.30 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring fused with a benzimidazole moiety, which is characteristic of many bioactive compounds.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. It has shown promising results against various cancer cell lines, including:
- A2780 (Ovarian Cancer)
- MCF7 (Breast Cancer)
In vitro assays demonstrated that this compound inhibits cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's effectiveness was comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial properties. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against:
- Staphylococcus aureus
- Escherichia coli
These findings align with the broader pharmacological profile of benzimidazole derivatives, which are known for their antibacterial properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the benzyl group enhances lipophilicity, improving cellular uptake and bioavailability. Modifications at the 2-position of the pyrimidine ring have been explored to optimize activity further:
| Modification | Biological Activity |
|---|---|
| Benzyl Group | Increased potency against cancer cells |
| Methyl Group | Enhanced stability and solubility |
Recent Research Highlights
- Antitumor Mechanisms : A study investigated the mechanisms by which this compound induces apoptosis in A2780 cells. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
- Synergistic Effects : Research has shown that combining this compound with other chemotherapeutic agents leads to synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
- In Vivo Studies : Preliminary in vivo studies indicated that this compound significantly reduced tumor size in animal models without notable toxicity, highlighting its therapeutic potential .
Q & A
Q. What are the common synthetic routes for 1-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one, and how do reaction conditions influence yield?
The compound is synthesized via multicomponent reactions involving 2-aminobenzimidazole derivatives and carbonyl-containing precursors. Ethyl acetoacetate derivatives are key intermediates for constructing the pyrimidobenzimidazole core . Alkylation of sodium salts of halogenated intermediates (e.g., 2-methylpyrimido[1,2-a]benzimidazol-4(10H)-ones) with benzyl halides under basic conditions (e.g., NaH/DMF) introduces the benzyl group. Yields depend on solvent choice, temperature (typically 60–100°C), and stoichiometric ratios of reactants .
Q. How is the fused bicyclic structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation, resolving bond angles and torsion angles (e.g., C–N bond lengths of ~1.38–1.39 Å in the benzimidazole ring) . Complementary techniques include -/-NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
Q. What biological activities are associated with pyrimido[1,2-a]benzimidazole derivatives, and how are they evaluated?
Derivatives exhibit antimicrobial and antitumor activities. Standard assays include:
- MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution .
- Cytotoxicity screening via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Structural modifications (e.g., halogenation, aryl substitution) enhance activity by improving target binding .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of the pyrimidobenzimidazole core be addressed?
Regioselectivity in alkylation is influenced by the electronic environment of the sodium salt intermediate. For example, methylation at N1 vs. N3 positions is controlled by steric hindrance and base strength. Using bulky bases (e.g., LDA) or low-temperature conditions (−78°C) favors N1 alkylation, while weaker bases (e.g., KCO) at room temperature may lead to mixed products. Computational modeling (DFT) aids in predicting reactive sites .
Q. What contradictions exist in spectral data interpretation for tautomeric forms of this compound, and how are they resolved?
Tautomerism between 1H- and 4H- forms can cause NMR signal splitting or unexpected coupling constants. For instance, -NMR may show broadened peaks for NH protons in DMSO-d due to slow exchange. X-ray crystallography and variable-temperature NMR (VT-NMR) are critical to confirm the dominant tautomer in solid vs. solution states .
Q. What strategies optimize the synthesis of enantiomerically pure analogs for structure-activity relationship (SAR) studies?
Chiral resolution involves:
Q. How do solvent-free conditions impact the efficiency of pyrimidobenzimidazole synthesis?
Solvent-free reactions reduce side reactions (e.g., hydrolysis) and improve atom economy. For example, heating 2-aminobenzimidazole with acetylacetone and aldehydes at 60°C for 4–5 hours under solvent-free conditions achieves >80% yield, as confirmed by TLC monitoring . This method minimizes purification steps and waste generation.
Q. What computational tools are used to predict binding modes of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) simulate interactions with targets like DNA topoisomerase II or fungal cytochrome P450. Key parameters include binding free energy (ΔG) and hydrogen-bonding networks with active-site residues (e.g., ASP-863 in topoisomerase II) .
Methodological Notes
- Contradiction Analysis : Discrepancies in biological activity data (e.g., variable IC values across studies) may arise from differences in assay protocols (e.g., cell line passage number, incubation time). Standardize assays using guidelines like CLSI M07-A10 for antimicrobial testing .
- Experimental Design : For SAR studies, employ a modular synthesis approach to systematically vary substituents (e.g., electron-withdrawing groups at C2, hydrophobic groups at N1) and correlate changes with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
